N,N,N-Triethyl-3-(trihydroxysilyl)propan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Triethyl-3-(trihydroxysilyl)propan-1-aminium chloride is a chemical compound with the molecular formula C9H24ClNO3Si. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is often used as a biochemical reagent and has significant importance in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triethyl-3-(trihydroxysilyl)propan-1-aminium chloride typically involves the reaction of 3-chloropropyltrimethoxysilane with triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-chloropropyltrimethoxysilane} + \text{triethylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and the product is often supplied as a 50% solution in methanol to facilitate handling and storage .
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Triethyl-3-(trihydroxysilyl)propan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloride ion.
Hydrolysis: The compound is sensitive to moisture and can undergo hydrolysis, leading to the formation of silanol groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions and amines.
Hydrolysis Conditions: The hydrolysis of the compound is typically carried out in the presence of water or aqueous solutions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis Products: The hydrolysis of the compound results in the formation of silanol groups and the release of chloride ions.
Wissenschaftliche Forschungsanwendungen
N,N,N-Triethyl-3-(trihydroxysilyl)propan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of functionalized silanes.
Biology: The compound is employed in the modification of biomolecules and surfaces for various biological assays.
Wirkmechanismus
The mechanism of action of N,N,N-Triethyl-3-(trihydroxysilyl)propan-1-aminium chloride involves its interaction with molecular targets through its silane and aminium groups. The compound can form covalent bonds with hydroxyl groups on surfaces, leading to the modification of the surface properties. This interaction is crucial for its applications in surface modification and functionalization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Trimethoxysilylpropyl-N,N,N-trimethylammonium chloride
- 3-(Trimethoxysilyl)propyltrimethylaminium chloride
Uniqueness
N,N,N-Triethyl-3-(trihydroxysilyl)propan-1-aminium chloride is unique due to its triethylaminium group, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it particularly valuable in applications requiring specific surface modifications and functionalizations .
Eigenschaften
CAS-Nummer |
578009-08-2 |
---|---|
Molekularformel |
C9H24ClNO3Si |
Molekulargewicht |
257.83 g/mol |
IUPAC-Name |
triethyl(3-trihydroxysilylpropyl)azanium;chloride |
InChI |
InChI=1S/C9H24NO3Si.ClH/c1-4-10(5-2,6-3)8-7-9-14(11,12)13;/h11-13H,4-9H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
IKMGDUVNWCMDMT-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](CC)(CC)CCC[Si](O)(O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.